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molecular formula C6H7N3 B2411275 6-Methyl-1H-imidazo[1,2-b]pyrazole CAS No. 42351-84-8

6-Methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B2411275
M. Wt: 121.143
InChI Key: YEJHFPBTDBQKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500630

Procedure details

The resultant (A) was heated in a mixture of 200 ml of ethanol and 80 ml of a 20% aqueous solution of sulfuric acid under reflux for 5 hours. After cooling, excess solid sodium carbonate was added thereto. The resulting mixture was filtered, and the solvent was removed from the filtrate. The thus obtained residue was recrystallized to provide 1.4 g of 6-methylimidazo[1,2-b]pyrazole. Yield was 41%.
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][N:6]1[C:10]([NH2:11])=[CH:9][C:8]([CH3:12])=[N:7]1)C.S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[CH3:12][C:8]1[NH:7][N:6]2[CH:5]=[CH:4][N:11]=[C:10]2[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1N=C(C=C1N)C)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
CUSTOM
Type
CUSTOM
Details
The thus obtained residue was recrystallized

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=2N(N1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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